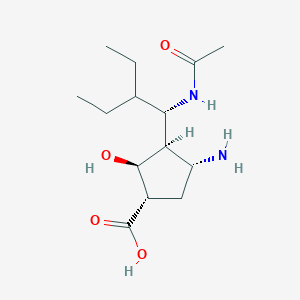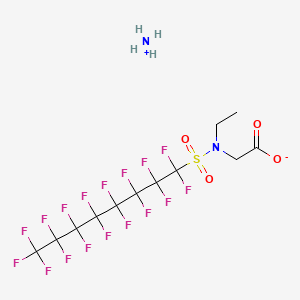
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate is a chemical compound with the molecular formula C12H11F17N2O4S. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its surfactant properties and ability to form stable emulsions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-ethylglycine in the presence of a base such as ammonium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of reactants and removal of products, which enhances efficiency and reduces production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the stabilization of proteins and enzymes in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of specialty coatings, lubricants, and cleaning agents.
Wirkmechanismus
The mechanism of action of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium perfluorooctanoate
- Sodium dodecyl sulfate
- Triton X-100
Comparison
Compared to similar compounds, Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate offers superior thermal stability and resistance to chemical degradation. Its unique structure, featuring a heptadecafluorooctyl group, provides enhanced surfactant properties, making it more effective in forming stable emulsions and stabilizing proteins and enzymes.
Eigenschaften
CAS-Nummer |
2991-52-8 |
|---|---|
Molekularformel |
C12H11F17N2O4S |
Molekulargewicht |
602.27 g/mol |
IUPAC-Name |
azanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate |
InChI |
InChI=1S/C12H8F17NO4S.H3N/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-3H2,1H3,(H,31,32);1H3 |
InChI-Schlüssel |
SJEKNOZINRJJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


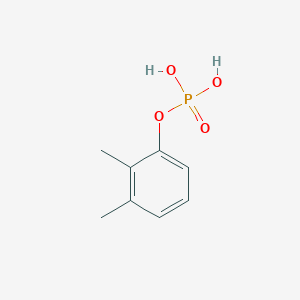
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
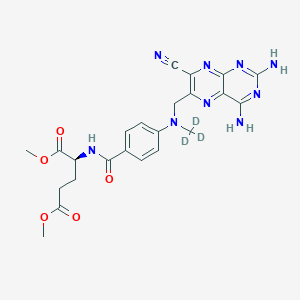

![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
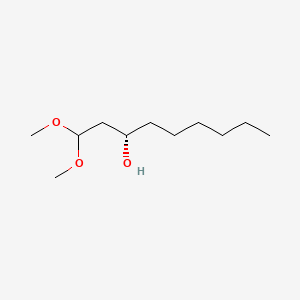
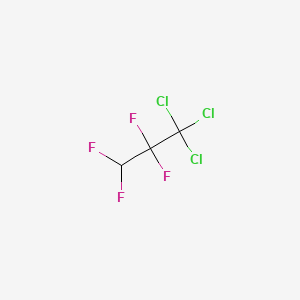
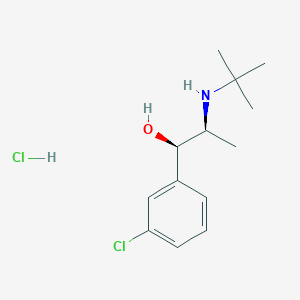

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)


